![molecular formula C21H22N2O6 B2496642 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethoxybenzyl)urea CAS No. 1448128-24-2](/img/structure/B2496642.png)
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethoxybenzyl)urea
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Description
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethoxybenzyl)urea, also known as BDBU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDBU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
Antioxidant Properties
- Preparation, Characterization, and Antioxidant Determination : A derivative of the compound, specifically a coumarin substituted heterocyclic compound, demonstrated significant antioxidant activities, with scavenging activity reaching 80% at a concentration of 1000 μg/mL, which is notable when compared to the standard antioxidant vitamin C which reached 92% DPPH radical scavenging activity at the same concentration (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Synthesis and Characterization
- Synthesis of Deuterium-Labeled Derivatives : Research on the synthesis of deuterium-labeled AR-A014418, which is a potential drug with activities against cancer cell, nociceptive pain, and neurodegenerative disorders, was conducted. The deuterium-labeled compound can be used as an internal standard for LC–MS analysis in pharmacokinetics studies (Liang, Wang, Yan, & Wang, 2020).
Chemical Analysis Techniques
- Spectrofluorometric Determination : A sensitive and specific spectrofluorometric assay was developed for the determination of alkoxy-substituted benzylimidazolidinones in biological fluids. This technique can be crucial for monitoring the presence and concentration of such compounds in medical and research contexts (de Silva, Munno, D'Arconte, & Strojny, 1978).
Protective Groups in Organic Synthesis
- Selectivity of Deprotection : Research has been conducted on the selectivity of deprotection of different protecting groups such as benzyl, 4-methoxybenzyl (MPM), and 3,4-dimethoxybenzyl (DMPM), which are relevant in the context of compounds like 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethoxybenzyl)urea. The study highlights the reactivity of these groups under certain conditions, providing insights into the efficient synthesis of complex organic molecules (Horita, Yoshioka, Tanaka, Oikawa, & Yonemitsu, 1986).
properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-25-17-7-5-15(11-19(17)26-2)13-23-21(24)22-9-3-4-10-27-16-6-8-18-20(12-16)29-14-28-18/h5-8,11-12H,9-10,13-14H2,1-2H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHYACHAVGJBSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC#CCOC2=CC3=C(C=C2)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethoxybenzyl)urea |
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